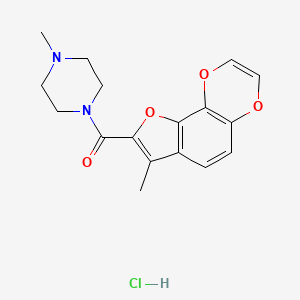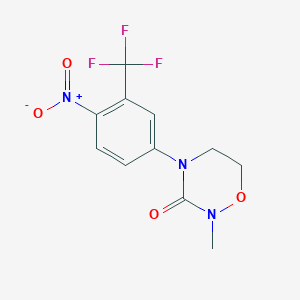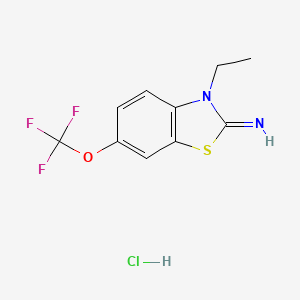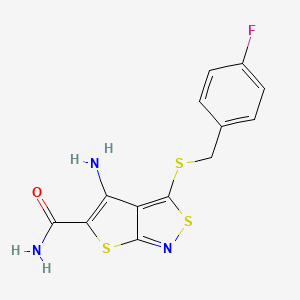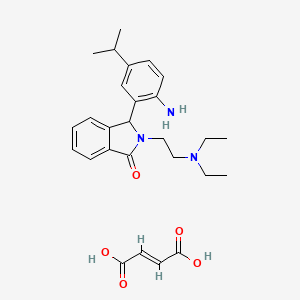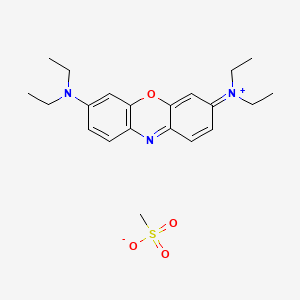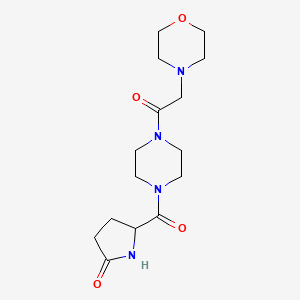
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine is a complex organic compound that features both morpholine and piperazine moieties. These functional groups are often found in various pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Morpholinylacetyl Intermediate: This can be achieved by reacting morpholine with an acylating agent such as acetyl chloride under basic conditions.
Formation of the Pyrrolidinylcarbonyl Intermediate: This involves the reaction of pyrrolidine with a carbonylating agent.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a drug candidate or pharmacophore.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine would depend on its specific biological target. Generally, compounds with morpholine and piperazine moieties can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Morpholinylacetyl)piperazine: Lacks the pyrrolidinylcarbonyl group.
4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine: Lacks the morpholinylacetyl group.
Uniqueness
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine is unique due to the presence of both morpholine and piperazine moieties, which can confer distinct pharmacological properties compared to compounds with only one of these groups.
Properties
CAS No. |
110957-13-6 |
|---|---|
Molecular Formula |
C15H24N4O4 |
Molecular Weight |
324.38 g/mol |
IUPAC Name |
5-[4-(2-morpholin-4-ylacetyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H24N4O4/c20-13-2-1-12(16-13)15(22)19-5-3-18(4-6-19)14(21)11-17-7-9-23-10-8-17/h12H,1-11H2,(H,16,20) |
InChI Key |
ZNGHTCSIUZKPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCN(CC2)C(=O)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)
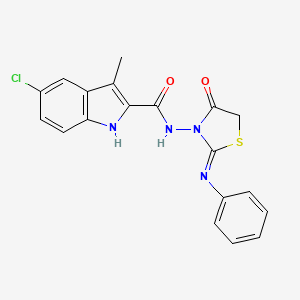
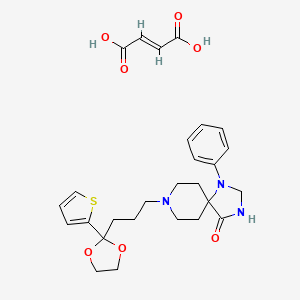

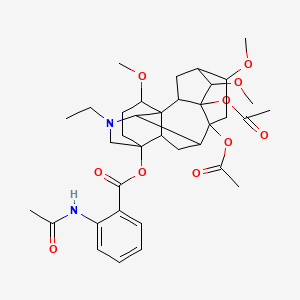
![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)
